molecular formula C61H120N2O5 B13360042 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)

10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)

Cat. No.: B13360042
M. Wt: 961.6 g/mol
InChI Key: JTXVHIZTAIQMQA-UHFFFAOYSA-N
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Description

10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its role as an ionizable cationic lipid. This compound is utilized in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is particularly significant in the field of drug delivery and vaccine development, including COVID-19 vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, typically starting with the preparation of the nonanamido and nonadecane-1,19-diyl bis(2-hexyloctanoate) moieties. These are then coupled with the dimethylamino propyl group under controlled conditions. The reaction conditions often involve the use of organic solvents like chloroform and ethanol, and the reactions are carried out at specific temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .

Scientific Research Applications

10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Plays a role in the delivery of genetic material into cells, facilitating gene editing and therapy.

    Medicine: Integral in the development of lipid nanoparticles for mRNA and siRNA delivery, crucial for vaccine development and targeted drug delivery.

    Industry: Utilized in the production of advanced materials and nanotechnology applications

Mechanism of Action

The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles facilitate the delivery of genetic material into cells by merging with the cell membrane, releasing the encapsulated material into the cytoplasm. The molecular targets and pathways involved include the activation of the innate immune response and the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of genetic material. Its ionizable nature at physiological pH enhances its ability to merge with cell membranes, making it highly effective in drug delivery and vaccine applications .

Properties

Molecular Formula

C61H120N2O5

Molecular Weight

961.6 g/mol

IUPAC Name

[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate

InChI

InChI=1S/C61H120N2O5/c1-8-13-18-23-32-41-51-59(64)63(53-44-52-62(6)7)58(49-39-30-26-24-28-33-42-54-67-60(65)56(45-35-19-14-9-2)46-36-20-15-10-3)50-40-31-27-25-29-34-43-55-68-61(66)57(47-37-21-16-11-4)48-38-22-17-12-5/h56-58H,8-55H2,1-7H3

InChI Key

JTXVHIZTAIQMQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC

Origin of Product

United States

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